molecular formula C22H24N4O6 B2526848 methyl 4-(2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate CAS No. 1005298-20-3

methyl 4-(2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate

Cat. No.: B2526848
CAS No.: 1005298-20-3
M. Wt: 440.456
InChI Key: KJAXNCHAVQFOHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Acetylation of methyl 4-aminobenzoate using acetic anhydride.

  • Reaction: methyl 4-aminobenzoate + acetic anhydride → methyl 4-(acetamido)benzoate.

  • Step 3: Formation of Pyrido[2,3-d]pyrimidine Moiety

    • Multi-step reaction involving ethylation, cyclization, and introduction of ethoxy groups.

    • Example: Reaction of ethyl acetoacetate with corresponding reactants under specified conditions.

  • Industrial Production Methods: While industrial production specifics may vary, the process involves scaling up laboratory synthetic routes with optimized reaction conditions. Typically, industrial methods emphasize high yields, cost-effectiveness, and environmental safety. Catalysts, solvents, and purification techniques are chosen based on these priorities.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate typically involves multi-step organic reactions. A common synthetic route might start with the preparation of the benzoate ester, followed by sequential reactions to introduce the pyrido[2,3-d]pyrimidine moiety and subsequent functional group modifications.

    • Step 1: Formation of the Benzoate Ester

      • Starting with 4-aminobenzoic acid and methanol under acidic conditions to form the methyl 4-aminobenzoate.

      • Reaction: 4-aminobenzoic acid + methanol → methyl 4-aminobenzoate (Catalyst: H₂SO₄).

    Chemical Reactions Analysis

    Types of Reactions: Methyl 4-(2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate can undergo various types of chemical reactions:

    • Oxidation Reactions

      • Oxidation of ethyl groups may lead to carboxylic acid derivatives.

    • Reduction Reactions

      • Reduction of carbonyl groups to alcohols under appropriate conditions.

    • Substitution Reactions

      • Nucleophilic substitution at the acetamido group or ester function.

    Common Reagents and Conditions

    • Oxidation: : Potassium permanganate, chromium trioxide under acidic conditions.

    • Reduction: : Sodium borohydride, lithium aluminum hydride.

    • Substitution: : Alkyl halides, nucleophiles like amines or thiols.

    Major Products Formed

    • Oxidation: : Formation of carboxylic acid derivatives.

    • Reduction: : Formation of alcohols or amines.

    • Substitution: : Formation of substituted benzoate derivatives.

    Scientific Research Applications

    Chemistry

    • Used in the development of new synthetic methodologies and reaction mechanisms.

    Biology

    • Investigated for potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine

    • Explored for potential pharmaceutical applications, including anticancer, antiviral, or anti-inflammatory properties.

    Industry

    Mechanism of Action

    Molecular Targets and Pathways: The compound's biological activity typically involves interactions with specific proteins or enzymes, potentially inhibiting their function or modulating their activity. Detailed mechanistic studies would focus on binding affinities, molecular docking, and pathway analyses to elucidate these interactions.

    Comparison with Similar Compounds

    Unique Features: Compared to other compounds with similar structures, methyl 4-(2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate might exhibit unique reactivity patterns or biological activities due to its specific functional group arrangement and steric effects.

    Similar Compounds

    • Ethyl 4-aminobenzoate

    • Methyl 4-(acetamido)benzoate

    • Pyrido[2,3-d]pyrimidine derivatives

    These compounds share structural motifs but differ in specific functional groups or substitutions, leading to varying properties and applications.

    Properties

    IUPAC Name

    methyl 4-[[2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetyl]amino]benzoate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H24N4O6/c1-5-13-11-23-19-17(18(13)32-6-2)20(28)26(22(30)25(19)3)12-16(27)24-15-9-7-14(8-10-15)21(29)31-4/h7-11H,5-6,12H2,1-4H3,(H,24,27)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KJAXNCHAVQFOHZ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=C(C=C3)C(=O)OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H24N4O6
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    440.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.